2-Acetamido-2-deoxy-b-D-glucopyranosyl methylamine HCl
Description
2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl (CAS: 262849-64-9) is a glucosamine derivative characterized by a methylamine group attached to the anomeric carbon of N-acetylglucosamine (GlcNAc) via a β-glycosidic bond, forming an HCl salt. This compound is utilized in glycoconjugate synthesis and biochemical studies due to its amine functionality, which enables conjugation with biomolecules . Its synthesis involves reacting acid chloride intermediates with methylamine in methanol, followed by HCl salt formation .
Properties
Molecular Formula |
C9H19ClN2O5 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(methylamino)oxan-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O5.ClH/c1-4(13)11-6-8(15)7(14)5(3-12)16-9(6)10-2;/h5-10,12,14-15H,3H2,1-2H3,(H,11,13);1H/t5-,6-,7-,8-,9-;/m1./s1 |
InChI Key |
BBPSWVCVHQSORW-SCISQTCKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC)CO)O)O.Cl |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC)CO)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Epimeric 3-Acetamido-1,3-dideoxy-1-nitroheptitols
The process begins with the reaction of N-acetyl-D-glucosamine with nitromethane under alkaline conditions, yielding epimeric 3-acetamido-1,3-dideoxy-1-nitroheptitols. These intermediates are formed via Henry reaction mechanisms, where nitromethane acts as a nucleophile attacking the carbonyl group of the sugar. The reaction typically proceeds at room temperature in aqueous sodium hydroxide, with careful pH control to avoid decomposition.
Intramolecular Cyclodehydration
The nitroheptitols undergo intramolecular cyclodehydration in the presence of a strongly basic anion-exchange resin (OH⁻ form). This step forms 2-acetamido-2-deoxy-β-D-glucopyranosylnitromethane, a cyclic nitro derivative. The resin facilitates dehydration while maintaining the β-anomeric configuration. Isolation of the product is achieved by eluting the resin with carbon dioxide, which liberates the nitro compound as a free acid.
Reduction to Methylamine
The critical reduction of the nitro group to a primary amine is performed using iron(II) hydroxide in situ. This step proceeds under mild acidic conditions (pH ~5–6) to prevent side reactions. The reduction mechanism involves a six-electron transfer, converting the nitro group (–NO₂) to an amine (–NH₂). Subsequent treatment with hydrochloric acid yields the hydrochloride salt, β-D-GlcNAc-methylamine HCl, in high purity.
Table 1: Key Reaction Parameters for Nitromethane Route
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitroheptitol formation | N-Acetyl-D-glucosamine, nitromethane, NaOH | 65–70 | |
| Cyclodehydration | Anion-exchange resin (OH⁻), CO₂ | 80–85 | |
| Nitro reduction | Fe(OH)₂, HCl | 90–95 |
Alternative Synthetic Strategies
While the nitromethane route remains dominant, exploratory approaches have been proposed based on analogous glycosylation and functionalization techniques.
Glycosylamine Formation via Koenigs-Knorr Reaction
A hypothetical pathway involves the Koenigs-Knorr reaction, where a glycosyl bromide derivative of N-acetylglucosamine could react with methylamine. However, this method faces challenges in controlling the anomeric configuration and avoiding N-acetyl group hydrolysis. Preliminary studies using similar substrates (e.g., methyl 2-acetamido-2-deoxy-β-D-glucopyranoside) suggest that silver oxide or mercuric bromide catalysts may stabilize the intermediate, but yields remain suboptimal compared to the nitromethane route.
Reductive Amination of Ketose Intermediates
Reductive amination of a 2-acetamido-2-deoxy-D-glucopyranose-derived ketose represents another theoretical avenue. Here, the carbonyl group at the C-1 position would react with methylamine under reducing conditions (e.g., sodium cyanoborohydride). However, this method risks epimerization at the anomeric center and requires stringent anhydrous conditions.
Analytical Characterization
Structural confirmation of β-D-GlcNAc-methylamine HCl relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Petrušová et al. reported definitive evidence through and NMR:
-
NMR : The anomeric proton (H-1) resonates as a doublet at δ 4.65 ppm (), confirming the β-configuration. The methylamine protons appear as a singlet at δ 2.75 ppm.
-
NMR : The anomeric carbon (C-1) is observed at δ 102.4 ppm, while the methylamine carbon (CH₃NH₂) appears at δ 35.6 ppm.
Mass spectrometry (ESI-MS) further validates the molecular ion peak at [M+H]⁺, consistent with the molecular formula .
Industrial-Scale Considerations
Scaling up the nitromethane route necessitates modifications to accommodate continuous flow systems and automated purification. Key considerations include:
-
Reactor Design : Tubular reactors with precise temperature control (25–30°C) minimize side reactions during nitroheptitol formation.
-
Resin Regeneration : Anion-exchange resins must be regenerated after each cyclodehydration cycle using sodium hydroxide washes, ensuring consistent activity.
-
Waste Management : Iron(II) hydroxide sludge from the reduction step requires neutralization and filtration to meet environmental regulations.
Chemical Reactions Analysis
Table 1: Representative Synthetic Pathway and Yields
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Ac₂O, pyridine | 1 | 83 |
| 2 | MeNH₂, DCM, 0°C | Protected derivative | 65–78 |
| 3 | NH₃/MeOH, r.t. | Free amine | 85–94 |
| 4 | HCl/MeOH | HCl salt | >95 |
Hydrolysis and Stability Studies
The compound undergoes pH-dependent hydrolysis due to the labile glycosylamine bond:
-
Acidic conditions (pH < 3) : Rapid cleavage to yield N-acetylglucosamine (GlcNAc) and methylamine hydrochloride.
-
Neutral/basic conditions (pH 7–9) : Slower hydrolysis via an elimination mechanism, forming 1,2-oxazoline intermediates .
Table 2: Hydrolysis Kinetics in Aqueous Solutions (25°C)
| pH | Half-life (h) | Major Products |
|---|---|---|
| 2.0 | 0.5 | GlcNAc, CH₃NH₃⁺Cl⁻ |
| 7.4 | 48 | Oxazoline intermediates |
| 9.0 | 12 | Degraded GlcNAc, CH₃NH₂ |
Enzymatic Interactions
The compound acts as a substrate analog for glycosidases and hexosaminidases:
-
hOGA (O-GlcNAcase) inhibition : Competitive inhibition observed with Kᵢ values in the micromolar range, comparable to PUGNAc derivatives .
-
Lysosomal hexosaminidases (hHexA/B) : Minimal selectivity due to structural similarities between enzyme active sites .
Table 3: Enzyme Inhibition Constants (Kᵢ, nM)
| Enzyme | 2-Acetamido-2-deoxy-β-D-glucopyranosyl Methylamine HCl | PUGNAc |
|---|---|---|
| hOGA | 320 ± 15 | 46 |
| hHexB | 480 ± 20 | 36 |
Functionalization and Derivatization
The methylamine moiety enables further chemical modifications:
-
Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) forms N-alkylated derivatives.
-
Schiff base formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) yields imine-linked conjugates .
-
Click chemistry : Azide-functionalized analogs (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosyl azide) undergo Cu(I)-catalyzed cycloaddition with alkynes .
Stability and Storage Recommendations
Scientific Research Applications
Chemistry
2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine hydrochloride serves as a crucial building block in the synthesis of complex carbohydrates and glycoproteins. Its unique structure allows for various chemical modifications that are essential in glyco-chemistry.
Biology
In biological research, this compound is studied for its role in cellular processes, particularly as a precursor in the biosynthesis of glycosaminoglycans (GAGs). GAGs are vital components of the extracellular matrix and play critical roles in cell signaling and structural integrity.
Medicine
The compound shows potential therapeutic applications, particularly in treating osteoarthritis and other joint disorders. Its ability to promote GAG synthesis positions it as a candidate for enhancing cartilage repair and regeneration.
Industry
Industrially, it is utilized in the production of biodegradable polymers and as a precursor for various pharmaceuticals. Its applications extend to the development of environmentally friendly materials due to its biodegradable nature.
Case Study 1: Inhibition Mechanisms
Research has demonstrated that analogs of 2-acetamido-2-deoxy-D-glucose exhibit inhibitory effects on GAG incorporation. For instance, one study showed that specific GlcNAc analogs reduced D-[3H]glucosamine incorporation into isolated GAGs significantly at concentrations around 1 mM, indicating competitive inhibition within the metabolic pathways.
Case Study 2: Therapeutic Applications
In clinical settings, the compound has been investigated for its ability to enhance cartilage repair mechanisms in osteoarthritis models. Animal studies have shown that administration leads to increased GAG synthesis and improved joint function.
Mechanism of Action
The mechanism of action of 2-acetamido-2-deoxy-b-D-glucopyranosyl methylamine hydrochloride involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It is involved in the biosynthesis of glycosaminoglycans, which are essential components of the extracellular matrix. The compound interacts with specific molecular targets, including enzymes such as glucosamine-6-phosphate synthase, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
The target compound is distinguished by its methylamine-HCl substituent. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparisons
Key Observations :
- Amine vs. Azide : The methylamine-HCl derivative’s protonated amine enhances water solubility, whereas the azide derivative (CAS 29847-23-2) is tailored for copper-catalyzed azide-alkyne cycloaddition .
- Protecting Groups : Derivatives like the benzoyl- and chloroacetyl-protected methyl glycoside () exhibit reduced polarity, favoring organic-phase reactions, unlike the hydrophilic target compound.
- Configuration and Reactivity: The α-configured glucopyranosyl chloride () is more reactive in glycosylation than β-configured amines due to its leaving group (Cl) .
Physicochemical Properties
- Solubility : The HCl salt form of the target compound improves aqueous solubility compared to neutral derivatives like benzoylated or allyl glycosides ().
- Stability : Acylated derivatives (e.g., tri-O-acetyl chloride in ) are stable under anhydrous conditions but require deprotection for further functionalization .
Biological Activity
2-Acetamido-2-deoxy-β-D-glucopyranosyl methylamine hydrochloride, commonly referred to as a derivative of glucosamine, is an important compound in biochemical research and pharmaceutical applications. Its molecular formula is with a molecular weight of 270.71 g/mol. This compound is characterized by its acetamido group and deoxy sugar moiety, making it a versatile intermediate in the synthesis of complex molecules and a significant player in various biological processes.
The biological activity of 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl primarily revolves around its role as a substrate for enzymes involved in glycosaminoglycan (GAG) biosynthesis. It influences metabolic pathways by interacting with specific molecular targets such as glucosamine-6-phosphate synthase, which is crucial for cellular processes including cell signaling and structural integrity of tissues .
Inhibition Studies
Research has demonstrated that various analogs of 2-acetamido-2-deoxy-D-glucose exhibit inhibitory effects on the incorporation of glucosamine into GAGs. For example, certain acetylated GlcNAc analogs have been shown to reduce the incorporation of D-[3H]glucosamine into isolated GAGs significantly, suggesting competitive inhibition within metabolic pathways .
Case Study: Inhibition Mechanisms
A study involving the treatment of primary hepatocytes with specific GlcNAc analogs revealed that one compound, at a concentration of 1.0 mM, reduced D-[3H]glucosamine incorporation to approximately 7% of control levels. This reduction was attributed to a mechanism where the compound competes for metabolic pathways, leading to premature chain termination in GAG synthesis .
Applications in Medicine
The potential therapeutic applications of this compound include treatment strategies for osteoarthritis and other joint disorders. Its role in promoting the synthesis of GAGs positions it as a candidate for enhancing cartilage repair and regeneration .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetamido-2-deoxy-β-D-glucopyranosyl azide | Azide group substitution | Potentially different reactivity |
| N-Acetyl-D-glucosylamine | Lacks methylamine group | Similar metabolic pathways |
| 4-Deoxy-GlcNAc analogs | Deoxy modifications | Inhibitory effects on GAG synthesis |
The unique structural features of 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl, particularly its methylamine group, confer distinct chemical reactivity and biological activity compared to its analogs.
Synthesis Pathways
The synthesis of 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl typically involves:
- Starting Material : D-glucosamine.
- Acetylation : Using acetic anhydride.
- Deoxygenation : Replacing hydroxyl groups with amino groups.
- Methylation : Methylating amino groups.
- Hydrochloride Formation : Treatment with hydrochloric acid.
Table: Summary of Biological Evaluations
Q & A
Q. What are the key synthetic routes for preparing 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl, and how are intermediates characterized?
The compound is synthesized via glycosylation of methylamine hydrochloride with activated glycosyl donors. For example, phenyl or p-nitrophenyl glycosides (e.g., 11a/b in ) are oxidized using SO₃-pyridine in DMSO/TEA to form α,β-unsaturated aldehydes, followed by reduction (NaBH₄/MeOH) or hydrogenation (Pd/C) to yield 4-deoxy derivatives . Intermediates are characterized using TLC for reaction monitoring and NMR/HRMS for structural confirmation (e.g., δ 5.15 ppm for anomeric protons in disaccharides) .
Q. How is 2-acetamido-2-deoxy-β-D-glucopyranosyl methylamine HCl utilized as a substrate in enzymatic assays?
The compound serves as a substrate for β-N-acetylhexosaminidases. Fungal enzymes (e.g., Penicillium spp.) hydrolyze 4-deoxy derivatives (e.g., compound 1) with up to 85% efficiency relative to phenyl-GlcNAc, as shown in Table I of . Assays involve incubating the substrate with purified enzymes (e.g., 35°C, pH 5.0) and quantifying hydrolysis via TLC or spectrophotometry .
Q. What analytical methods are recommended for distinguishing this compound from structurally similar glycosides?
Use a combination of:
- Chromatography : HILIC or reversed-phase HPLC with mobile phases optimized for polar glycans (e.g., 250 mM phosphate buffer with methanol gradients) .
- Spectroscopy : ¹H/¹³C NMR to identify anomeric protons (δ 4.5–5.5 ppm) and acetamido groups (δ 2.0–2.1 ppm) .
- Mass spectrometry : HRMS (e.g., ESI-MS) to confirm molecular weights (e.g., [M + Na]⁺ = 779.2123 for a disaccharide derivative) .
Advanced Research Questions
Q. How can transglycosylation reactions using this compound as a donor be optimized for high-yield disaccharide synthesis?
Key parameters include:
- Donor/acceptor ratio : 1:4 (e.g., 75 mM donor, 300 mM GlcNAc acceptor) .
- Enzyme selection : Talaromyces flavus β-N-acetylhexosaminidase achieves 52% yield of 4-deoxy-disaccharides (e.g., compounds 15–17) .
- Reaction monitoring : TLC (heptane/acetone 3:7) and size-exclusion chromatography for purification .
Q. What computational strategies explain the substrate specificity of β-N-acetylhexosaminidases for 4-deoxy derivatives?
Molecular docking into fungal enzyme active sites (e.g., Aspergillus oryzae) reveals that 4-deoxy substitution reduces steric hindrance, allowing better alignment of the glycosidic bond with catalytic residues (e.g., Asp/Glu). Free energy calculations (MM-PBSA) further validate higher binding affinity for compound 1 (ΔG = -8.2 kcal/mol) compared to non-hydrolyzed analogs .
Q. How do contradictory data on substrate activity (e.g., inactivity of compounds 3–4) inform enzyme mechanism studies?
The lack of hydrolysis for 4,5-unsaturated analogs (compounds 3–4) suggests that the enzyme’s oxazolinium ion intermediate requires a planar transition state, which is disrupted by double-bond rigidity. Comparative kinetics (kₐₜ/Kₘ) and mutagenesis (e.g., W491A in T. flavus) can pinpoint residues critical for accommodating 4-deoxy substrates .
Methodological Tables
Q. Table 1. Hydrolysis Rates of 4-Deoxy-Glycosides by β-N-Acetylhexosaminidases
| Substrate | Enzyme Source | Hydrolysis Rate (% Relative to Ph-GlcNAc) | Reference |
|---|---|---|---|
| Compound 1 | Penicillium spp. | 85% | |
| Compound 2 | Talaromyces spp. | 72% | |
| Compound 3 | Human | 0% (No activity) |
Q. Table 2. Optimized Transglycosylation Conditions
| Parameter | Optimal Value | Outcome |
|---|---|---|
| Donor (Compound 1) | 75 mM | Maximizes glycosyl transfer efficiency |
| Acceptor (GlcNAc) | 300 mM | Prevents substrate inhibition |
| Temperature | 35°C | Balances enzyme activity/stability |
| Reaction Time | 5–6 h | Achieves 52% disaccharide yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
